molecular formula C15H9FN4O3S B2743142 N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide CAS No. 391226-86-1

N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide

Cat. No.: B2743142
CAS No.: 391226-86-1
M. Wt: 344.32
InChI Key: AOJIYVORIOEUPE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a similar compound, “(2S)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-1-[(4-nitrophenyl)carbonyl]pyrrolidine-2-carboxamide”, has been analyzed . The structure contains a total of 50 bonds, including 34 non-H bonds, 21 multiple bonds, 5 rotatable bonds, 4 double bonds, 17 aromatic bonds, 2 five-membered rings, 2 six-membered rings, 1 secondary amide (aliphatic), 1 tertiary amide (aromatic), 1 nitro group (aromatic), and 1 Pyrrolidine .

Scientific Research Applications

Synthesis and Medicinal Chemistry

Compounds containing 1,3,4-thiadiazole, such as N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide, are key pharmacophores in medicinal chemistry. They are recognized for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral properties. The structural versatility of thiadiazoles allows for significant chemical modifications, enhancing pharmacological potency and selectivity. This adaptability underpins their significance in drug development and the quest for new therapeutic agents (Lelyukh, 2019).

Environmental and Detoxification Applications

Advanced oxidation processes (AOPs) have been employed to degrade various compounds, including pharmaceuticals like acetaminophen, in aqueous media. Studies focusing on AOPs for treating compounds similar to this compound may lead to the identification of degradation kinetics, mechanisms, and by-products crucial for environmental detoxification. This is pertinent for understanding the environmental fate of such compounds and mitigating potential ecological impacts (Qutob et al., 2022).

Optoelectronic Materials

Functionalized quinazolines and pyrimidines, akin to the structural complexity of this compound, have found applications in the development of optoelectronic materials. These compounds contribute to advancements in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. Their incorporation into π-extended conjugated systems has been valuable for creating novel materials for organic light-emitting diodes (OLEDs), including high-efficiency red phosphorescent OLEDs and thermally activated delayed fluorescence emitters (G. Lipunova et al., 2018).

Therapeutic Applications Beyond Cancer

While specific to the broader class of benzothiazoles and not directly mentioning this compound, research into benzothiazole derivatives reveals their potential in anticancer, antimicrobial, and anti-inflammatory therapies. These studies underline the importance of benzothiazole moieties in drug discovery, highlighting the ongoing development of benzothiazole-based therapies for various diseases and disorders. This underpins the molecule's relevance in exploring new therapeutic avenues beyond its immediate applications (A. Kamal et al., 2015).

Mechanism of Action

Target of Action

It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide may also interact with various biological targets.

Mode of Action

Compounds with similar structures, such as 1,3,4-thiadiazole derivatives, have been found to disrupt processes related to dna replication . This suggests that this compound might interact with its targets in a similar manner, leading to changes in cellular processes.

Biochemical Pathways

Similar compounds, such as 1,3,4-thiadiazole derivatives, have been found to disrupt processes related to dna replication . This suggests that this compound might affect similar pathways, leading to downstream effects on cellular processes.

Pharmacokinetics

Similar compounds have been found to pass the lipinski rule of five, suggesting good bioavailability .

Result of Action

Similar compounds, such as 1,3,4-thiadiazole derivatives, have been found to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities . This suggests that this compound might have similar effects.

Properties

IUPAC Name

N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9FN4O3S/c16-11-5-1-10(2-6-11)14-18-19-15(24-14)17-13(21)9-3-7-12(8-4-9)20(22)23/h1-8H,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOJIYVORIOEUPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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